4-(Pyridin-2-yl)thiazole-2-carboxylic acid
Overview
Description
4-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a carboxylic acid group
Mechanism of Action
Target of Action
It has been synthesized as a component of a carboxyl functionalized pt(ii) complex . Platinum(II) complexes have been studied for their intriguing chemical and physical properties, including their potential as photosensitizers .
Mode of Action
It’s known that the compound can form a complex with platinum(ii), which exhibits interesting optoelectronic properties
Biochemical Pathways
As part of a Pt(II) complex, it may influence pathways related to light absorption and charge separation , but more research is needed to confirm this.
Pharmacokinetics
It’s noted that the compound is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
As part of a Pt(II) complex, it has been studied for its photosensitizing performance, with a focus on its potential for solar-energy-to-electricity conversion . .
Action Environment
The action of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid can be influenced by environmental factors. For instance, the compound is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases . It’s also noted that the compound should be stored in a cool, dry, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
4-(Pyridin-2-yl)thiazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, this compound can affect the expression of specific genes, thereby altering cellular functions and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for evaluating its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or extreme temperatures, can lead to its degradation. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in metabolic activities and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can inhibit key enzymes in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins or organelles, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Pyridin-2-yl)thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)thiazole-4-carboxylic acid
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 2-(3-Pyridyl)thiazole-4-carboxylic acid
Comparison: 4-(Pyridin-2-yl)thiazole-2-carboxylic acid is unique due to the position of the carboxylic acid group and the specific arrangement of the pyridine and thiazole rings. This structural uniqueness can result in different reactivity and biological activity compared to its analogs. For instance, the position of the carboxylic acid group can influence the compound’s ability to form hydrogen bonds and interact with biological targets[5][5].
Properties
IUPAC Name |
4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXPZNRYQFUOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634438 | |
Record name | 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59020-45-0 | |
Record name | 4-(2-Pyridinyl)-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59020-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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